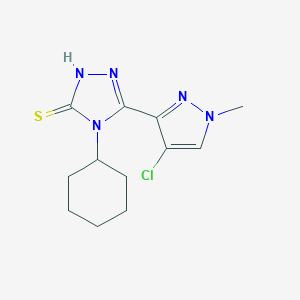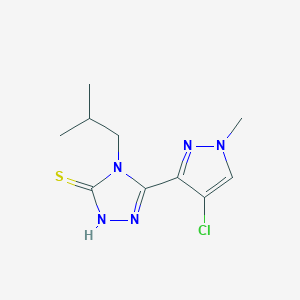![molecular formula C14H9F2N5O B279941 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
Mecanismo De Acción
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B-cell receptor signaling pathways. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the development of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to establish the long-term safety and efficacy of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in preclinical models and clinical trials.
Métodos De Síntesis
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorobenzoyl chloride with 4-aminophenyl tetrazole to form the intermediate 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
Fórmula molecular |
C14H9F2N5O |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22) |
Clave InChI |
PIYSDZWKDKRXLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)